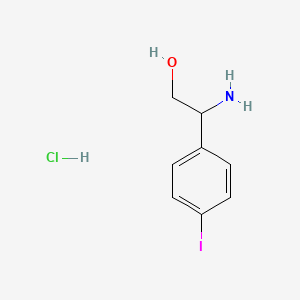
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H11ClINO. It is a solid substance that is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride typically involves the reaction of 4-iodobenzaldehyde with nitromethane to form 4-iodo-β-nitrostyrene. This intermediate is then reduced to 2-Amino-2-(4-iodophenyl)ethan-1-ol, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-nitrophenyl)ethan-1-ol hydrochloride: Similar structure but with a nitro group instead of an iodine atom.
2-Amino-1-(oxan-4-yl)ethan-1-ol hydrochloride: Contains an oxan-4-yl group instead of a phenyl group.
Uniqueness
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in halogen bonding, making it a valuable intermediate in the synthesis of complex molecules .
Biological Activity
2-Amino-2-(4-iodophenyl)ethan-1-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry due to its unique structural characteristics, including an amino group, a hydroxyl group, and a 4-iodophenyl moiety. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity through detailed research findings, case studies, and data tables.
- Molecular Formula : C₈H₁₁ClINO
- Molar Mass : 299.54 g/mol
The presence of the iodine atom enhances the lipophilicity of the compound, potentially influencing its biological interactions and receptor binding affinity.
The mechanism of action for this compound involves:
- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
- Halogen Bonding : The iodophenyl group may engage in halogen bonding, affecting enzyme and receptor activity.
These interactions can lead to modulation of biological pathways, influencing cellular responses and therapeutic outcomes.
Antimicrobial Properties
Research indicates that compounds structurally similar to this compound exhibit notable antimicrobial activity. For instance, studies have demonstrated its efficacy against various bacterial strains, highlighting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against malignant melanoma. In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in melanoma cell lines. For example:
- IC50 Values : Some derivatives exhibited IC50 values as low as 0.5 µM against melanoma cells, indicating potent anticancer activity .
Data Table: Biological Activity Overview
Case Studies
-
Anticancer Efficacy in Melanoma :
A study evaluated the effects of this compound on the UACC-62 melanoma cell line. Results indicated significant inhibition of cell growth at concentrations as low as 10 µM, with mechanisms involving apoptosis and cell cycle arrest . -
Mechanistic Insights :
Further investigations into the compound's interaction with sphingosine-1-phosphate (S1P) pathways revealed that it could inhibit S1P release in cellular models, suggesting potential applications in targeting S1P-related pathways in cancer therapy .
Properties
Molecular Formula |
C8H11ClINO |
|---|---|
Molecular Weight |
299.53 g/mol |
IUPAC Name |
2-amino-2-(4-iodophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H10INO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |
InChI Key |
FXOQGXRQHSKXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















